1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one
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Overview
Description
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one is a chemical compound that features a thiazole ring, a hydroxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ketone group may yield alcohols.
Scientific Research Applications
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The thiazole ring may also play a role in binding to specific receptors or active sites.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-1,3-thiazol-2-yl)-1-phenylethan-1-one: This compound features a similar thiazole ring and hydroxy group but differs in the presence of a phenyl group instead of the dimethylbutanone moiety.
1-(4-Hydroxy-1,3-thiazol-2-yl)methanesulfonamide: This compound has a similar thiazole ring and hydroxy group but includes a methanesulfonamide group instead of the ketone.
Uniqueness
1-(4-Hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-hydroxy-1,3-thiazol-2-yl)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)6(11)4-8-10-7(12)5-13-8/h5,12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVQGTWYUKVXQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=NC(=CS1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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